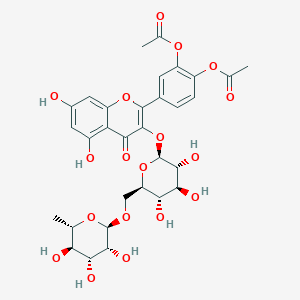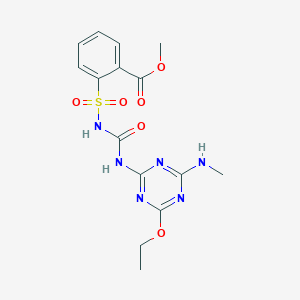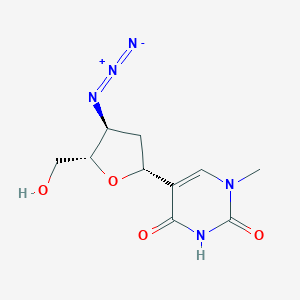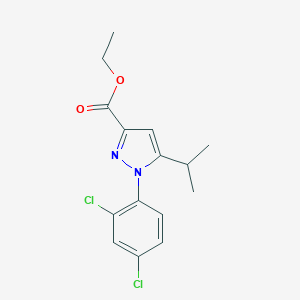
N-Succinimidyl-2,4-dimethoxy-3-iodobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Succinimidyl-2,4-dimethoxy-3-iodobenzoate (SIDB) is a chemical compound that is widely used in scientific research for its ability to label proteins and peptides. SIDB is a derivative of the well-known labeling reagent, N-hydroxysuccinimide (NHS), and is used to introduce iodine atoms into target molecules for imaging and detection purposes.
Mecanismo De Acción
The mechanism of action of N-Succinimidyl-2,4-dimethoxy-3-iodobenzoate involves the formation of a stable amide bond between the labeling reagent and the target molecule. The iodine atom introduced by N-Succinimidyl-2,4-dimethoxy-3-iodobenzoate can then be detected using various imaging techniques, allowing researchers to study the distribution and metabolism of the labeled molecule in vivo.
Efectos Bioquímicos Y Fisiológicos
N-Succinimidyl-2,4-dimethoxy-3-iodobenzoate is generally considered safe for use in scientific research, with no known biochemical or physiological effects. However, as with any chemical compound, precautions should be taken when handling N-Succinimidyl-2,4-dimethoxy-3-iodobenzoate to avoid exposure and potential toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-Succinimidyl-2,4-dimethoxy-3-iodobenzoate in lab experiments is its ability to introduce an iodine atom into target molecules for imaging and detection purposes. This makes N-Succinimidyl-2,4-dimethoxy-3-iodobenzoate a valuable tool for studying the distribution and metabolism of proteins and peptides in vivo. However, one limitation of using N-Succinimidyl-2,4-dimethoxy-3-iodobenzoate is its relatively high cost compared to other labeling reagents.
Direcciones Futuras
There are several future directions for the use of N-Succinimidyl-2,4-dimethoxy-3-iodobenzoate in scientific research. One potential application is in the development of new imaging techniques for studying protein and peptide distribution and metabolism in vivo. Another potential direction is in the development of new labeling reagents that are more cost-effective and easier to use than N-Succinimidyl-2,4-dimethoxy-3-iodobenzoate. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-Succinimidyl-2,4-dimethoxy-3-iodobenzoate, particularly with respect to potential toxicity and safety concerns.
Métodos De Síntesis
N-Succinimidyl-2,4-dimethoxy-3-iodobenzoate can be synthesized by reacting 2,4-dimethoxy-3-iodobenzoic acid with N-hydroxysuccinimide in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The reaction proceeds through the formation of an activated ester intermediate, which then reacts with the amine group of the target molecule to form a stable amide bond.
Aplicaciones Científicas De Investigación
N-Succinimidyl-2,4-dimethoxy-3-iodobenzoate is widely used in scientific research for its ability to label proteins and peptides. The iodine atom introduced by N-Succinimidyl-2,4-dimethoxy-3-iodobenzoate can be detected using various imaging techniques, such as positron emission tomography (PET) and single-photon emission computed tomography (SPECT). This makes N-Succinimidyl-2,4-dimethoxy-3-iodobenzoate a valuable tool for studying the distribution and metabolism of proteins and peptides in vivo.
Propiedades
Número CAS |
130168-14-8 |
|---|---|
Nombre del producto |
N-Succinimidyl-2,4-dimethoxy-3-iodobenzoate |
Fórmula molecular |
C13H12INO6 |
Peso molecular |
405.14 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 3-iodo-2,4-dimethoxybenzoate |
InChI |
InChI=1S/C13H12INO6/c1-19-8-4-3-7(12(20-2)11(8)14)13(18)21-15-9(16)5-6-10(15)17/h3-4H,5-6H2,1-2H3 |
Clave InChI |
FPAFZUROVXTCGQ-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C=C1)C(=O)ON2C(=O)CCC2=O)OC)I |
SMILES canónico |
COC1=C(C(=C(C=C1)C(=O)ON2C(=O)CCC2=O)OC)I |
Otros números CAS |
130168-14-8 |
Sinónimos |
N-succinimidyl-2,4-dimethoxy-3-iodobenzoate SDMIB |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















